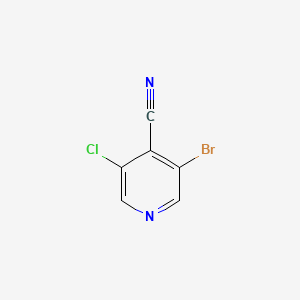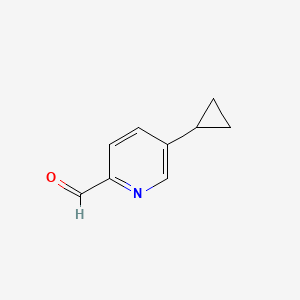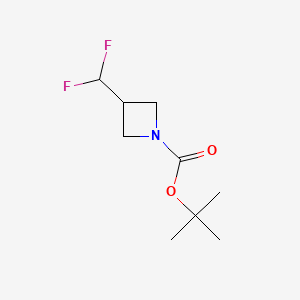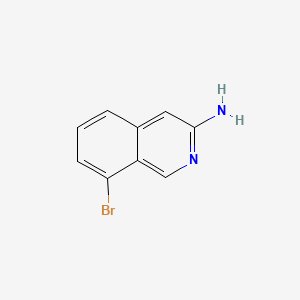
3-broMo-5-chloropyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-broMo-5-chloropyridine-4-carbonitrile is a chemical compound with the CAS Number: 1335052-66-8 . It has a linear formula of C6H2BRCLN2 . The compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials for electronic devices.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H . The molecular weight of the compound is 217.45 .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Regioselective Hydrodehalogenation and Synthesis Applications
A study by Ioannidou and Koutentis (2011) demonstrated the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles. This process is critical for generating derivatives of 3-bromo-5-chloropyridine-4-carbonitrile for further chemical reactions and studies, showcasing its utility in synthesizing novel compounds with potential applications in various fields of chemistry and materials science (Ioannidou & Koutentis, 2011).
Antimicrobial Activity
Bogdanowicz et al. (2013) utilized a derivative of this compound for the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which were evaluated for their antimicrobial activity. This research indicates the compound's role in developing new antimicrobial agents, highlighting its importance in medicinal chemistry (Bogdanowicz et al., 2013).
Chemical Transformations and Reactivity
Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to 3-amino-substituted derivatives in high yields. This study provides insights into the compound's reactivity and potential for creating a variety of chemically significant derivatives (Kalogirou & Koutentis, 2014).
Spectroscopic Analysis and Molecular Structure
Research by Tranfić et al. (2011) on a pyridine derivative closely related to this compound, involving X-ray and spectroscopic analysis, sheds light on its structural and spectroscopic properties. Such studies are pivotal for understanding the molecular characteristics that influence the compound's utility in further scientific applications (Tranfić et al., 2011).
Computational Studies and Molecular Dynamics
Arulaabaranam et al. (2021) conducted computational calculations to evaluate the molecular structure, energy, and biological significance of a derivative of this compound. This research highlights the compound's potential in drug discovery and development, emphasizing its role in molecular docking and dynamics studies (Arulaabaranam et al., 2021).
Safety and Hazards
The compound is classified as harmful if swallowed (H302) according to its Safety Data Sheet . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
It is known to affect the respiratory system .
Biochemical Pathways
The biochemical pathways affected by 3-bromo-5-chloropyridine-4-carbonitrile are currently unknown . More studies are required to understand the compound’s impact on cellular processes and signaling pathways.
Propiedades
IUPAC Name |
3-bromo-5-chloropyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKYDNBZYMFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzyl-8-chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567050.png)

![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/no-structure.png)


![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)

![7-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B567061.png)



![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)

![pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-](/img/structure/B567073.png)
